molecular formula C15H13N3O4S B14448259 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- CAS No. 73155-20-1

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-

Cat. No.: B14448259
CAS No.: 73155-20-1
M. Wt: 331.3 g/mol
InChI Key: DAGZOLMJHXPBRF-DYIOSXRMSA-N
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Description

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- is a specialized organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in synthetic chemistry. This particular compound features a 2,4-dinitrophenyl thio group, a methyl group, and a phenyl group, making it a unique and valuable molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- typically involves the reaction of a substituted alkene with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of rhodium catalysts . This method ensures the formation of the aziridine ring with the desired substituents in the trans-configuration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include open-chain amines, thiols, alcohols, and various substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the 2,4-dinitrophenyl thio group and the steric effects of the methyl and phenyl groups . These factors contribute to its unique reactivity and selectivity in various chemical transformations.

Comparison with Similar Compounds

Uniqueness: Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- stands out due to its specific substituents, which impart unique electronic and steric properties. These features make it particularly valuable in specialized applications where selective reactivity and stability are required.

Properties

CAS No.

73155-20-1

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

(2S,3S)-1-(2,4-dinitrophenyl)sulfanyl-2-methyl-3-phenylaziridine

InChI

InChI=1S/C15H13N3O4S/c1-10-15(11-5-3-2-4-6-11)16(10)23-14-8-7-12(17(19)20)9-13(14)18(21)22/h2-10,15H,1H3/t10-,15+,16?/m0/s1

InChI Key

DAGZOLMJHXPBRF-DYIOSXRMSA-N

Isomeric SMILES

C[C@H]1[C@@H](N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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